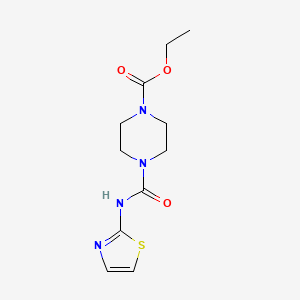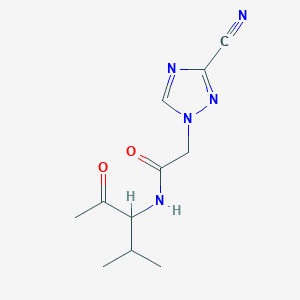![molecular formula C13H18N2O2 B7528958 N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide, commonly known as DMXAA, is a synthetic compound with potential anti-tumor and anti-angiogenic properties. DMXAA was first synthesized in the 1990s and has been the subject of extensive research in the field of cancer treatment.
Mécanisme D'action
DMXAA is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. Specifically, DMXAA has been shown to activate the production of tumor necrosis factor alpha (TNF-α), a cytokine that plays a role in inducing tumor cell death and inhibiting angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to induce a variety of biochemical and physiological effects in pre-clinical studies. These effects include the activation of immune cells, the inhibition of angiogenesis, and the induction of tumor necrosis. DMXAA has also been shown to increase the permeability of blood vessels, which may enhance the delivery of chemotherapy drugs to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in pre-clinical studies, making it a promising candidate for further research. However, DMXAA has several limitations. It has been shown to be toxic at high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of novel drug delivery systems that can enhance the delivery of DMXAA to tumors. Another area of interest is the identification of biomarkers that can predict which patients will respond to DMXAA treatment. Finally, further research is needed to fully understand the mechanism of action of DMXAA and its potential role in cancer treatment.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process starting with 2-methylbenzoyl chloride and dimethylaminoethanol. The resulting intermediate is then reacted with oxalyl chloride to form N,N-dimethyl-2-(2-methylbenzoyl)acetamide. This intermediate is then treated with phosphorus oxychloride and sodium azide to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor and anti-angiogenic properties. In pre-clinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Propriétés
IUPAC Name |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-5-6-8-11(9)12(16)14-10(2)13(17)15(3)4/h5-8,10H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDITZRUZSGUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)


![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)






![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
